molecular formula C16H10N4O6 B2577476 2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide CAS No. 444179-78-6

2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2577476
CAS No.: 444179-78-6
M. Wt: 354.278
InChI Key: UGBXJSURONQBMN-UHFFFAOYSA-N
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Description

2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano, hydroxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of nitro groups into the aromatic rings.

    Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

    Formation of Cyano Group: Introduction of the cyano group through nucleophilic substitution.

    Amide Formation: Coupling of the cyano and nitrophenyl groups to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Use of nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of amine-containing compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-hydroxyphenyl)-3-(2-nitrophenyl)prop-2-enamide
  • 2-cyano-N-(4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide
  • 2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide

Uniqueness

2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Biological Activity

2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H17N3O5
  • Molecular Weight : 415.405 g/mol
  • IUPAC Name : (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of appropriate aromatic amines with cyanoacrylamides under controlled conditions to yield the desired product. The synthesis pathway is crucial for optimizing yield and purity, which can affect biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit enzymes involved in critical cellular processes such as DNA replication and repair, leading to increased apoptosis in cancer cells. Additionally, the presence of cyano and nitro groups enhances its reactivity in redox reactions, potentially leading to oxidative stress within target cells.

Case Study 1: Antimicrobial Screening

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of this compound against selected pathogens. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of functional groups in enhancing biological activity.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundP. aeruginosa20

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of this compound using human lung cancer cell lines (A549). The findings indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased markers for apoptosis.

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
0 (Control)1005
107515
255030
502060

Properties

IUPAC Name

2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O6/c17-9-11(7-10-3-1-2-4-14(10)20(25)26)16(22)18-13-6-5-12(19(23)24)8-15(13)21/h1-8,21H,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBXJSURONQBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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